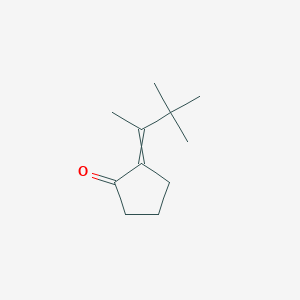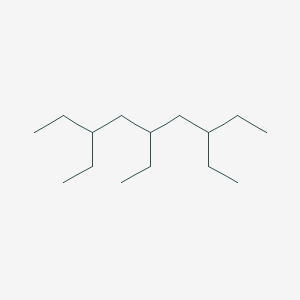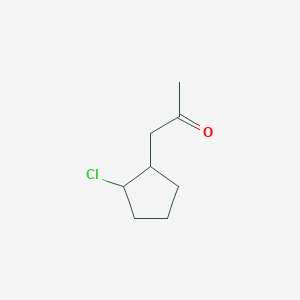![molecular formula C9H22N2O2 B14328189 2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) CAS No. 102170-58-1](/img/structure/B14328189.png)
2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes both amine and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 5-aminopentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 5-aminopentylamine and ethylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acid or base catalysts may be used to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The alcohol groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]diphenol: This compound has a similar structure but with different functional groups.
2,2’-[(Propane-1,3-diylbis(azanediyl))bis(methylene)]diphenol: Another similar compound with a different carbon chain length.
Uniqueness
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is unique due to its specific combination of amine and alcohol functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
102170-58-1 |
|---|---|
Molekularformel |
C9H22N2O2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-[5-aminopentyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H22N2O2/c10-4-2-1-3-5-11(6-8-12)7-9-13/h12-13H,1-10H2 |
InChI-Schlüssel |
CMONMJOBILCYRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)


![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)

![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)


![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)


![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)

